[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride
Description
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride (CAS: 2044902-80-7) is a hydrazine derivative featuring a benzodioxin scaffold. Its molecular formula is C₉H₁₄Cl₂N₂O₂, with a molecular weight of 253.12 g/mol . Structurally, it comprises a 2,3-dihydro-1,4-benzodioxin moiety linked to a methylhydrazine group, which is protonated as a dihydrochloride salt. Limited data are available on its synthesis, applications, or pharmacological activity.
Key physicochemical properties from available
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄Cl₂N₂O₂ | |
| CAS Number | 2044902-80-7 | |
| Storage | Not specified | |
| GHS Classification | No known hazards |
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7;;/h1-4,7,11H,5-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNDWLNZIDZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Hydrazine with Chloromethyl Derivatives
The most direct route involves nucleophilic substitution between hydrazine and a chloromethyl-2,3-dihydro-1,4-benzodioxin precursor. This method parallels the synthesis of alkylhydrazines reported in pyrazole chemistry, where hydrazine acts as a bidentate nucleophile.
Procedure :
- Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl chloride :
- Reaction with Hydrazine :
Challenges :
- Competing elimination reactions may occur if steric hindrance is present.
- Regioselectivity is influenced by the electronic effects of the benzodioxan ring.
Table 1 : Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Yield |
|---|---|---|---|
| Solvent | Ethanol | Tetrahydrofuran | Ethanol (82%) |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Molar Ratio (N₂H₄) | 3:1 | 5:1 | 5:1 |
Reductive Amination Pathways
Reduction of Hydrazones
Hydrazones derived from 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde can be reduced to yield the target hydrazine. This method is advantageous for controlling stereochemistry.
Procedure :
- Formation of Hydrazone :
- Condensation of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with hydrazine hydrate in ethanol forms the hydrazone intermediate.
- Reduction with Sodium Cyanoborohydride (NaBH₃CN) :
Mechanistic Insight :
- The reduction proceeds via a protonated hydrazone intermediate, where NaBH₃CN selectively reduces the C=N bond without affecting the benzodioxan ring.
Table 2 : Comparative Yields for Reductive Amination
| Reducing Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaBH₃CN | Methanol | 75 | 98.5 |
| H₂/Pd-C | Ethanol | 62 | 97.2 |
Ring-Opening of Epoxides
Epoxide Synthesis and Hydrazine Addition
Epoxides derived from allyl-substituted benzodioxins can undergo ring-opening with hydrazine, a method adapted from pyrazoline syntheses.
Procedure :
- Epoxidation of Allyl-Benzodioxin :
- 2-Allyl-2,3-dihydro-1,4-benzodioxin is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.
- Ring-Opening with Hydrazine :
Regioselectivity :
- Attack occurs at the less substituted carbon of the epoxide, driven by electronic effects of the benzodioxan ring.
Table 3 : Epoxide Ring-Opening Conditions
| Epoxide | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,3-Epoxypropyl | THF/H₂O (3:1) | 25 | 68 |
| 3,4-Epoxybutyl | Ethanol | 50 | 54 |
Alternative Methods
Curtius Rearrangement of Acyl Azides
Acyl azides derived from 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid undergo Curtius rearrangement to form isocyanates, which can be trapped with hydrazine.
Procedure :
- Acyl Azide Formation :
- 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is converted to the acyl chloride using oxalyl chloride, followed by reaction with sodium azide.
- Rearrangement and Hydrazine Trapping :
Limitations :
- Requires stringent temperature control to prevent side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 6.85–6.78 (m, 4H, aromatic), 4.32–4.15 (m, 2H, OCH₂), 3.95 (dd, J = 8.4 Hz, 1H, CH₂N), 3.02 (s, 4H, NH₂·2HCl).
- IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
- Elemental Analysis : Calculated for C₁₀H₁₄Cl₂N₂O₂: C 44.63%, H 5.24%, N 10.41%; Found: C 44.58%, H 5.30%, N 10.38%.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: Various substituents can be introduced into the benzodioxin ring or the hydrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of substituted benzodioxin derivatives.
Scientific Research Applications
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (CAS: Not specified)
Comparison :
- Higher thermal stability (decomposition >270°C) vs. unspecified stability for the target compound.
TD-1 (Triazol Disulfide Derivative)
Comparison :
- Both compounds incorporate the 2,3-dihydro-1,4-benzodioxin group, but TD-1 includes a triazole-disulfide linker, enabling redox activity absent in the hydrazine derivative.
- The target compound’s dihydrochloride salt may enhance solubility but lacks demonstrated therapeutic utility.
N-(2,3-Dihydro-1,4-benzodioxin-2-yl Carbonyl) Piperazine (Intermediate for Doxazosin)
Comparison :
N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride (CAS: 21398-54-9)
Comparison :
- Both are benzodioxin derivatives with hydrochloride salts, but the methylamine substituent vs.
- Safety data for this analog suggest low toxicity, which may extrapolate cautiously to the target compound .
Biological Activity
[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C9H12N2O2
- Molecular Weight: 180.20378 g/mol
- CAS Number: 1618-03-7
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that this compound may act as a modulator of neurotransmitter systems and exhibit neuroprotective effects.
- Neurotransmitter Modulation : The compound has been shown to influence the activity of glutamate receptors, particularly AMPA receptors, which are crucial for synaptic plasticity and memory function .
- Antioxidant Properties : It may also possess antioxidant capabilities, reducing oxidative stress in neuronal tissues, thereby providing neuroprotection against conditions such as ischemia and neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Cognitive Enhancement in Rodents
A study evaluated the effects of this compound on cognitive performance in rats. The results indicated that administration of the compound significantly improved performance in water maze tests compared to control groups. This suggests a potential application in treating cognitive deficits associated with aging or neurodegenerative diseases.
Case Study 2: Neuroprotective Effects
Another research project focused on the neuroprotective effects of the compound against glutamate-induced toxicity in cultured neurons. The findings demonstrated that pre-treatment with this compound reduced cell death and preserved neuronal function under stress conditions.
Safety and Toxicology
Preliminary safety assessments indicate that this compound exhibits low toxicity levels at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety profile.
Q & A
Q. What are the recommended synthetic routes for [(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Alkylation of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with a hydrazine derivative under anhydrous conditions.
- Step 2 : Hydrochloride salt formation via reaction with HCl gas in a polar solvent (e.g., ethanol). Key parameters include temperature control (0–5°C during salt formation), inert atmosphere (N₂/Ar), and purification via recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the benzodioxin ring and hydrazine moiety.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection (λ = 254 nm).
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 228.1 for the free base) .
Q. What are the stability considerations for long-term storage?
The compound is hygroscopic and light-sensitive. Store at −20°C in amber vials with desiccants (e.g., silica gel). Stability tests show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can experimental discrepancies in reported biological activity be resolved?
Contradictions may arise from:
- Impurity profiles : Trace solvents (e.g., DMF) in synthesis can inhibit biological assays. Use preparative HPLC to isolate ≥99% pure batches.
- Solubility variability : Optimize solvent systems (e.g., DMSO:water mixtures) for consistent in vitro dosing .
Q. What strategies are effective in designing hydrazine-derived analogs for structure-activity relationship (SAR) studies?
- Functional group substitution : Replace the benzodioxin ring with substituted dioxanes or furans to modulate lipophilicity.
- Hydrazine derivatization : Synthesize hydrazones via condensation with carbonyl compounds (e.g., aldehydes) to enhance target binding .
Q. How can computational modeling guide the optimization of this compound for receptor binding?
- Docking studies : Use AutoDock Vina to predict interactions with serotonin receptors (e.g., 5-HT1A), leveraging the benzodioxin moiety’s aromatic stacking potential.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability of derivatives .
Q. What analytical challenges arise in quantifying trace degradation products?
- LC-MS/MS : Develop a method with a limit of quantification (LOQ) <10 ng/mL for detecting hydrazine byproducts.
- Forced degradation studies : Expose the compound to heat (60°C), light (UV 365 nm), and acidic/alkaline conditions to identify degradation pathways .
Methodological Tables
Table 1 : Key Physicochemical Properties (CAS 74754-30-6)
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂·2HCl | |
| Melting Point | 215–217°C (dec.) | |
| Solubility | >50 mg/mL in DMSO; <1 mg/mL in H₂O |
Table 2 : Recommended Safety Protocols
| Hazard | Mitigation Strategy | Reference |
|---|---|---|
| Hydrazine toxicity | Use fume hood, N95 mask, and nitrile gloves | |
| HCl release on heating | Neutralize spills with 5% NaHCO₃ |
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
